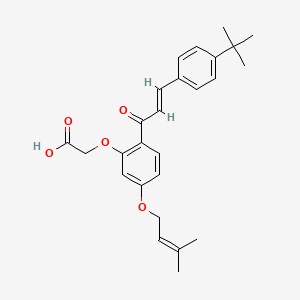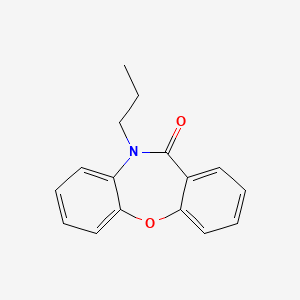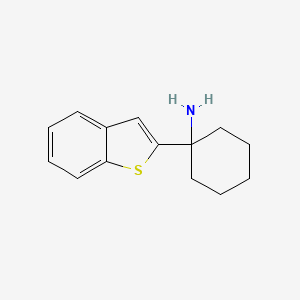
2-Pyrrolidinone, 1-(4-(4-(4-(trifluoromethyl)-2-pyridinyl)-1-piperazinyl)butyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ORG-13011 is a compound known for its activity as an agonist of the 5-HT1A receptor.
Vorbereitungsmethoden
The preparation of ORG-13011 involves synthetic routes that include specific reaction conditions. The compound is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The polymorphism of ORG-13011 has been studied using different crystallization methods, including the use of different solvents and cooling rates . Industrial production methods for ORG-13011 are not widely documented, but the compound is available for research purposes from various suppliers .
Analyse Chemischer Reaktionen
ORG-13011 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form different crystalline forms under high-temperature conditions .
Wissenschaftliche Forschungsanwendungen
ORG-13011 has a wide range of scientific research applications. It is primarily used in the study of neurological disorders due to its activity as a 5-HT1A receptor agonist. This makes it valuable in research related to depression, anxiety, and other central nervous system disorders . Additionally, ORG-13011 has been used in studies involving conditioned taste aversion, which is a procedure used to test for the blockade of drug stimuli .
Wirkmechanismus
The mechanism of action of ORG-13011 involves its activity as an agonist of the 5-HT1A receptor. This receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, and other neurological functions. By binding to the 5-HT1A receptor, ORG-13011 can modulate the release of neurotransmitters and influence various signaling pathways involved in mood regulation and other central nervous system functions .
Vergleich Mit ähnlichen Verbindungen
ORG-13011 is similar to other compounds that act as agonists of the 5-HT1A receptor. Some of these similar compounds include gepirone, tandospirone, and buspirone. What sets ORG-13011 apart is its specific binding affinity and efficacy at the 5-HT1A receptor, which may result in different pharmacological effects and therapeutic potential .
Eigenschaften
CAS-Nummer |
142494-12-0 |
|---|---|
Molekularformel |
C18H25F3N4O |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H25F3N4O/c19-18(20,21)15-5-6-22-16(14-15)24-12-10-23(11-13-24)7-1-2-8-25-9-3-4-17(25)26/h5-6,14H,1-4,7-13H2 |
InChI-Schlüssel |
YKJJCYZZWWSBEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CCCCN2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B3061643.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B3061645.png)





![(3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol](/img/structure/B3061689.png)

![(r)-4-Ethylamino-3,4-dihydro-2-(2-methoylethyl)-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B3061714.png)


![(1S,2S,3R,4R)-3-[(5-chloro-2-{[(7S)-1-methoxy-7-(morpholin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino}pyrimidin-4-yl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/no-structure.png)
